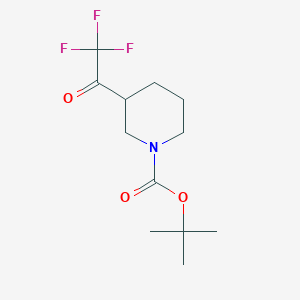

![molecular formula C8H9F3N2 B1391888 (1-[6-(Trifluoromethyl)pyridin-3-YL]ethyl)amine CAS No. 886364-82-5](/img/structure/B1391888.png)

(1-[6-(Trifluoromethyl)pyridin-3-YL]ethyl)amine

Descripción general

Descripción

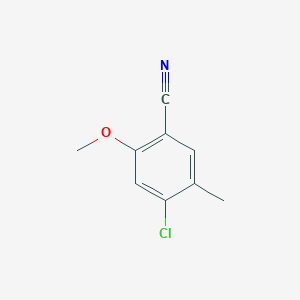

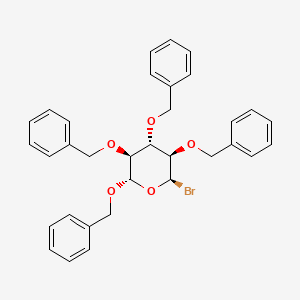

“(1-[6-(Trifluoromethyl)pyridin-3-YL]ethyl)amine” is a chemical compound that contains a trifluoromethyl group (-CF3) attached to a pyridin-3-yl group via an ethylamine linker . The trifluoromethyl group is a functional group derived from the methyl group by replacing each hydrogen atom with a fluorine atom .

Synthesis Analysis

The synthesis process of the title compound was carried out using (Z)-N-(methyl(1-(6-(trifluoromethyl)pyridin-3-yl)ethyl)-λ4-sulfanylidene)cyanamide for start material, using an oxidation reaction .Molecular Structure Analysis

The molecular structure of “(1-[6-(Trifluoromethyl)pyridin-3-YL]ethyl)amine” can be represented by the formula C8H6F3NO . The trifluoromethyl group (-CF3) is attached to the pyridin-3-yl group via an ethylamine linker .Chemical Reactions Analysis

The intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .Aplicaciones Científicas De Investigación

Synthesis of Novel Heterocyclic Compounds :

- (1-[6-(Trifluoromethyl)pyridin-3-YL]ethyl)amine is used in the synthesis of new pyrazolo[3,4-b]pyridine products. This process is valuable for preparing N-fused heterocycle products in good to excellent yields (Ghaedi et al., 2015).

Development of Anticancer Agents :

- It's a key intermediate in the synthesis of novel pyridine derivatives bearing different heterocyclic rings. These compounds have been evaluated for their in vitro anticancer activity against various cancer cell lines, showing promising results (Hafez & El-Gazzar, 2020).

Organometallic Chemistry and Catalysis :

- The compound plays a role in the synthesis of organometallic complexes, which are investigated for their potential applications in catalysis and material science. For example, Ru(II)-arene complexes of substituted pyridylimidazo[1,5-a]pyridine have been synthesized and studied for their photophysical properties and DNA binding capabilities (Khamrang et al., 2016).

Investigations in Coordination Chemistry :

- This compound is involved in research exploring the structures and reactivity of copper(II) complexes supported by pyridinyl methylamine ligands. Such studies contribute to understanding the effects of aromatic substituents on coordination chemistry (Kunishita et al., 2008).

Synthesis of Chiral Nonracemic Compounds :

- It's used in stereospecific substitutions to produce optically pure and meso triamine ligands. This method is significant for creating stereochemically pure compounds for potential applications in asymmetric catalysis and pharmaceuticals (Uenishi et al., 2004).

Microwave-Promoted Reactions in Organic Synthesis :

- The compound is utilized in microwave-irradiated reactions to create mono(imino)pyridine and pyridine-2-carboxamide compounds, demonstrating its importance in developing efficient synthetic methodologies (Su et al., 2007).

Synthesis of Imidazo[1,2-a]pyrimidine Compounds :

- It's involved in the synthesis of imidazo[1,2-a]pyrimidine compounds, highlighting its role in creating novel compounds with potential biological activities (Liu, 2013).

Mecanismo De Acción

Mode of Action

It is likely that the compound interacts with its targets via non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions . The trifluoromethyl group on the pyridine ring could potentially enhance the compound’s binding affinity and selectivity for its targets .

Biochemical Pathways

Given the compound’s structure, it may be involved in pathways related to pyridine metabolism .

Pharmacokinetics

The compound’s trifluoromethyl group could potentially enhance its lipophilicity, which may improve its absorption and distribution . The compound’s metabolic stability and excretion routes are currently unknown .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (1-[6-(Trifluoromethyl)pyridin-3-YL]ethyl)amine. Factors such as pH, temperature, and the presence of other biomolecules can affect the compound’s stability and interaction with its targets . Additionally, the compound’s action may be influenced by the specific cellular and tissue environments in which it is present .

Propiedades

IUPAC Name |

1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2/c1-5(12)6-2-3-7(13-4-6)8(9,10)11/h2-5H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBSGXPCKIDZNIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(C=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-[6-(Trifluoromethyl)pyridin-3-YL]ethyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1391806.png)

![tert-butyl 4-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperazine-1-carboxylate](/img/structure/B1391807.png)

![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1391824.png)

![1-isopentyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1391827.png)